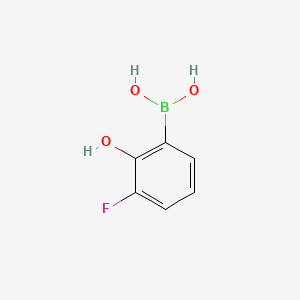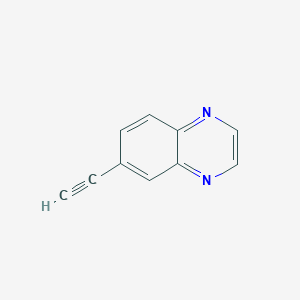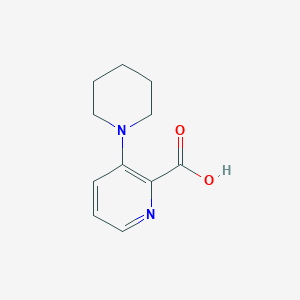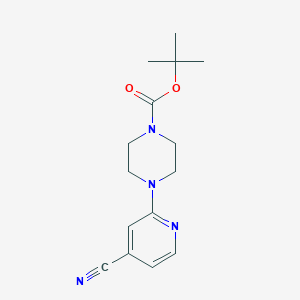
(3-Fluoro-2-hydroxyphenyl)boronic acid
Übersicht
Beschreibung
“(3-Fluoro-2-hydroxyphenyl)boronic acid” is a solid compound, often seen as white crystals . It is a weak acid that is soluble in water . It has good thermal stability and chemical stability . It is widely used in organic synthesis . It is one of the important derivatives of phenylboronic acid compounds and can be used as a substrate or reagent to participate in chemical reactions .
Synthesis Analysis
The synthesis methods of “this compound” are diverse . Common methods include: 1) The reaction of fluoroboric acid phenyl ester with sodium hydroxide to obtain 3-fluoro-2-hydroxyphenylboronic acid; 2) The reaction of fluorobenzoic acid with triphenylboron to obtain 3-fluoro-2-hydroxyphenylboronic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C6H6BFO3 . The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents .Chemical Reactions Analysis
“this compound” has a wide range of applications in organic synthesis . It is one of the important derivatives of phenylboronic acid compounds and can be used as a substrate or reagent to participate in chemical reactions . It can be used as a catalyst for cross-coupling reactions, participate in organic synthesis reactions, such as Suzuki coupling reactions, Stille coupling reactions, etc . In addition, it can also be used in organic optoelectronic materials, fluorescent markers, coordination chemistry, and other fields .Physical And Chemical Properties Analysis
“this compound” is a solid, often seen as white crystals . It is a weak acid that is soluble in water . It has good thermal stability and chemical stability . Its melting point is about 171-173°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Fluorescence Quenching Studies
The fluorescence quenching properties of boronic acid derivatives, including those similar to (3-Fluoro-2-hydroxyphenyl)boronic acid, have been studied extensively. These studies reveal insights into the photophysical behaviors of boronic acids in various solvents, aiding in the development of fluorescent probes and sensors. The modulation of fluorescence through interactions with analytes like aniline showcases the potential of these compounds in sensing applications (H. S. Geethanjali et al., 2015).
Material Science and Sensor Development
In the realm of materials science and sensor technology, derivatives of this compound are employed to create advanced materials and sensors. These applications leverage the unique properties of boronic acids for binding biologically relevant diols and polyols, facilitating the development of glucose sensing materials and other biosensors that operate at physiological pH, which is crucial for medical diagnostics and monitoring (Sasmita Das et al., 2003).
Analytical Chemistry and Biological Applications
The influence of fluorine substituents on the properties of phenylboronic compounds, including those related to this compound, has been a subject of significant interest. The electron-withdrawing nature of fluorine atoms affects the Lewis acidity, hydrolytic stability, and binding affinity of these compounds towards diols and alpha-hydroxy acids. This property is crucial for developing selective and sensitive analytical methods for detecting saccharides and other biomolecules, underscoring the role of these compounds in analytical chemistry and potential therapeutic applications (Jan T. Gozdalik et al., 2017).
Wirkmechanismus
Target of Action
3-Fluoro-2-hydroxyphenylboronic acid is an organic compound that has a wide range of applications in organic synthesis
Mode of Action
This compound is a significant derivative of phenylboronic acids and can act as a substrate or reagent in chemical reactions . It can serve as a catalyst in cross-coupling reactions, participating in organic synthesis reactions such as Suzuki coupling reactions .
Biochemical Pathways
It’s known that it can participate in various organic synthesis reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties such as density and boiling point have been predicted .
Result of Action
It’s known that it can participate in various organic synthesis reactions, potentially leading to the creation of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-Fluoro-2-hydroxyphenylboronic acid can be influenced by environmental factors. It’s a solid compound, commonly found as a white crystal, and is a weak acid soluble in water . It has good thermal stability and chemical stability . It should be stored at 2-8°C . It should be handled with protective gloves and safety glasses, and used in a well-ventilated environment .
Safety and Hazards
The toxicity and hazards of “(3-Fluoro-2-hydroxyphenyl)boronic acid” are currently limited . Therefore, protection of the human body and the environment should be considered during use . Generally, direct contact with skin and eyes should be avoided, as well as inhalation of its dust or gas . Protective gloves and safety glasses should be worn during operation, and operation should be ensured in a well-ventilated environment .
Zukünftige Richtungen
Boron-containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . In this review, several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are addressed . The synthetic processes used to obtain these active compounds are also referred . Noteworthy, the molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Besides, the preparation of compounds with this chemical group is relatively simple and well known . Taking into consideration these findings, this review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Biochemische Analyse
Biochemical Properties
(3-Fluoro-2-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme and protein interactions. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, this compound can interact with biomolecules like carbohydrates and nucleotides, forming stable complexes that can be used to study various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression and cellular metabolism. For example, the inhibition of proteasomes by this compound can lead to the accumulation of ubiquitinated proteins, affecting protein degradation pathways and cellular homeostasis . The compound’s impact on cell function is also evident in its ability to modulate the activity of transcription factors, thereby influencing gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This interaction often involves the boronic acid group forming a reversible covalent bond with the hydroxyl groups of serine or threonine residues in enzymes . This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce substrate affinity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for extended periods, although the degree of inhibition may decrease as the compound degrades . In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity for several days to weeks, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular stress, apoptosis, and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing adverse effects . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . It can also affect metabolic flux by inhibiting key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as binding affinity to intracellular proteins and the presence of targeting signals .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . It can also localize to the mitochondria, affecting mitochondrial function and energy metabolism . The precise localization of this compound within cells is essential for its role in regulating cellular processes and biochemical pathways .
Eigenschaften
IUPAC Name |
(3-fluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUUFBFEICSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595162 | |
| Record name | (3-Fluoro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259209-24-0 | |
| Record name | B-(3-Fluoro-2-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)
![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)
![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)
